potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
Description
This potassium-sulfonated indole derivative is a complex organic salt characterized by a conjugated indole-based core with dual carboxypentyl chains, sulfonate groups, and a (Z)-configured prop-2-enylidene bridge. The molecule features:
- Two 3,3-dimethylindole-5-sulfonate moieties linked via a conjugated enyne system.
- A potassium counterion balancing the sulfonate and indolium charges, improving aqueous solubility .
The compound shares structural similarities with cyanine dyes, suggesting applications in fluorescence imaging or voltage-sensitive probes .
Properties
Molecular Formula |
C35H43KN2O10S2 |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
OSKVZICMPOKGMR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Origin of Product |
United States |
Biological Activity
Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate (commonly referred to as the compound) is a complex organic molecule with significant biological potential. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C32H38N2O8S2K
- Molecular Weight : 680.9 g/mol
- IUPAC Name : potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- SMILES Representation : CC1(C2=C(C=CC(=C2)S(=O)(=O)[O−])N+C)C.[K+]
The compound exhibits its biological activity primarily through its interactions with cellular signaling pathways. It has been found to modulate various enzyme activities and receptor functions which are crucial for cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes like HSET (KIFC1), which is involved in mitotic spindle formation in cancer cells. This inhibition can lead to increased multipolarity in mitotic spindles, ultimately causing cell death in cancerous cells .
- Fluorescent Properties : As a sulfonate derivative, it possesses fluorescent properties that can be utilized in imaging techniques for tracking cellular processes .
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on centrosome-amplified human cancer cells by inducing multipolar mitotic spindles when treated with concentrations as low as 15 μM .
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A study involving DLD1 human colon cancer cells treated with the compound showed enhanced multipolarity leading to increased cell death compared to untreated controls. This suggests a promising avenue for developing new anticancer therapies targeting centrosome amplification.
-
Fluorescent Tracing :
- In research focused on cellular imaging, the compound's fluorescent properties allowed for effective tracking of intracellular dynamics, providing insights into cellular behavior under various conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Carboxypentyl vs. Sulfonatobutyl Chains : The target compound’s 5-carboxypentyl groups provide pH-dependent solubility (carboxyl pKa ~4.5), whereas sulfonatobutyl analogs (e.g., ) maintain solubility across a broader pH range due to sulfonate’s lower pKa (~1–2) .
Research Implications and Gaps
- Optical Properties : The compound’s indolium core suggests utility in voltage-sensitive dyes, as seen in structurally related probes (), but empirical data on its excitation/emission profiles are lacking.
- Biocompatibility : Compared to ’s maleimide derivative, the absence of reactive groups in the target compound may limit bioconjugation utility but reduce cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
